

Application Note: Protocol for Preparing Pheniprazine Dihydrochloride Solutions for Injection

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Compound of Interest

Compound Name:	(1-Phenylpropan-2-yl)hydrazine dihydrochloride
CAS No.:	2171944-13-9
Cat. No.:	B3381108

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Abstract & Core Directive

Pheniprazine dihydrochloride is a potent, irreversible, non-selective monoamine oxidase inhibitor (MAOI). While historically used as an antidepressant, it was withdrawn from human use due to severe hepatotoxicity and optic neuritis.[1] In current research, it serves as a critical tool compound for studying monoaminergic signaling and oxidative stress.[1]

Critical Challenge: As a hydrazine derivative, pheniprazine is chemically unstable in neutral-to-alkaline aqueous solutions, undergoing rapid auto-oxidation to form toxic byproducts (e.g., hydrazones, diazenes). Furthermore, the dihydrochloride salt yields a highly acidic solution that is incompatible with direct injection without buffering.[1]

The Solution: This protocol utilizes a "Just-in-Time" Preparation Strategy.[1] The compound is maintained in a stable acidic state during dissolution and neutralized to a physiologically tolerable range (pH 5.5–6.[1]5) immediately prior to filtration and administration.[1] This balances chemical stability with animal welfare.[1]

Safety & Handling (Strict Adherence Required)

- Hazard Class: Hydrazine derivatives are potential carcinogens and known hepatotoxins.[1]
- PPE: Double nitrile gloves, lab coat, and safety goggles.[1]
- Containment: Weighing and solubilization must be performed in a chemical fume hood.[1]
- Inactivation: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine moiety before disposal.[1]

Pre-Formulation Data[1][2][3]

Property	Value	Implication for Protocol
Molecular Weight	223.14 g/mol (Dihydrochloride)	Use MW to calculate molarity if needed.
Solubility	>50 mg/mL in Water	Freely soluble; no co-solvents (DMSO) needed for standard doses.[1]
Salt Form pH	~2.0 - 3.0 (1% solution)	Must be buffered to prevent tissue necrosis at injection site. [1]
Stability (Solid)	Good at -20°C (Desiccated)	Store under inert gas if possible.[1]
Stability (Solution)	Poor at pH > 7.0	Oxidizes rapidly in air/alkaline pH.[1] Prepare fresh.
Light Sensitivity	High	Protect solution from light (amber vials/foil).[1]

Experimental Protocol: Preparation for Injection Target Formulation

- Concentration: 5 mg/mL (Typical stock for dosing 10–20 mg/kg in rats/mice).[1]

- Vehicle: 0.9% Saline (Isotonic).[1]
- Target pH: 5.5 – 6.5 (Compromise between stability and tolerability).
- Volume: Example calculation for 10 mL final volume.

Materials

- Pheniprazine Dihydrochloride powder.[1]
- Sterile Water for Injection (SWFI) or 0.9% Sterile Saline.[1]
- 1N NaOH (Sodium Hydroxide) and 0.1N NaOH for titration.[1]
- pH Meter (Micro-probe recommended).[1]
- 0.22 μm PES (Polyethersulfone) Syringe Filter.[1]
- Amber glass vial (sterile).[1]

Step-by-Step Workflow

Step 1: Weighing & Initial Dissolution[1]

- Calculate the required mass:

[1]

- Weigh 50 mg of Pheniprazine Dihydrochloride into a clean glass vial.
- Add 8.0 mL (80% of final volume) of Sterile Saline.
- Vortex gently until completely dissolved. The solution will be clear and colorless.[1]
- Note: At this stage, the pH will be acidic (~pH 2-3). The compound is stable here.[1][2]

Step 2: Controlled Neutralization (The Critical Step)

Rationale: We must raise the pH to prevent injection pain/damage, but not so high that the drug degrades.

- Place the pH probe into the solution.[1]
- While stirring, add 1N NaOH dropwise to bring pH to ~4.0.
- Switch to 0.1N NaOH for fine adjustment.
- Slowly titrate until pH reaches 5.5 – 6.5.
 - Warning: Do NOT exceed pH 7.[1][3]0. If the solution turns yellow/brown, oxidation has occurred; discard and restart.[1]

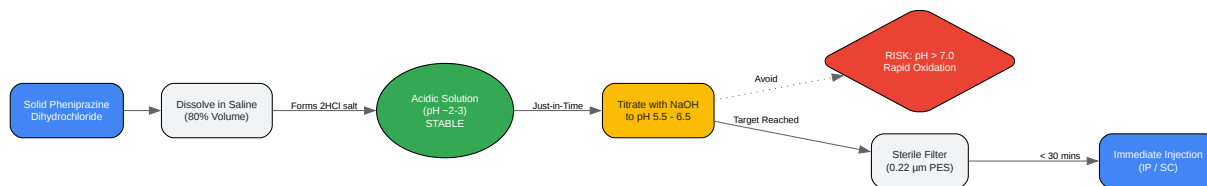
Step 3: Final Volume & Sterilization

- Add Sterile Saline to bring the total volume to exactly 10.0 mL.
- Mix by inversion (do not vortex vigorously to avoid aerating the solution).
- Draw the solution into a sterile syringe.
- Attach a 0.22 µm PES syringe filter.
- Dispense into a sterile amber vial (or foil-wrapped vial).

Step 4: Administration

- Route: Intraperitoneal (IP) or Subcutaneous (SC).[1][4]
- Timing: Inject within 30 minutes of preparation.
- Storage: Do not store excess solution. The neutralized hydrazine is prone to auto-oxidation.

Visualized Workflow (Graphviz)[1]



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Caption: "Just-in-Time" preparation workflow ensuring stability by limiting exposure to neutral pH.

Troubleshooting & Quality Control

Observation	Cause	Remedial Action
Yellow/Brown Color	Oxidation of hydrazine moiety. [1][3]	Discard. Ensure water is fresh/degassed.[1][3] Do not overshoot pH > 7.[1]
Precipitation	pH too high (free base precipitation) or salting out.[1]	Ensure pH is < 7.[1]0. Check concentration limits (usually stable up to 50 mg/mL).[1]
Injection Site Necrosis	Solution too acidic.[1]	Ensure final pH is at least 5.[1]0. Inject slowly.

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